2-(Octylamino)ethanol

Description

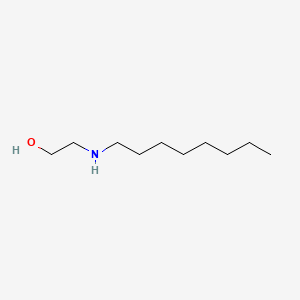

Structure

3D Structure

Properties

IUPAC Name |

2-(octylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-11-9-10-12/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYBWDBLVDZIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067699 | |

| Record name | Ethanol, 2-(octylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32582-63-1 | |

| Record name | N-Octylaminoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32582-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032582631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octylamino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(octylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(octylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OCTYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0XU06U318 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Octylamino Ethanol

Established Synthetic Routes for 2-(Octylamino)ethanol

The formation of the β-amino alcohol core of this compound can be approached through multiple reliable synthetic strategies.

Reductive amination stands as a prominent and widely utilized method for synthesizing amines, including this compound. wikipedia.org This chemical reaction transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org The process is valued in green chemistry for its efficiency, often proceeding as a one-pot reaction under mild conditions. wikipedia.org

The synthesis can be envisioned via two primary pathways:

Reaction of Octanal (B89490) with Ethanolamine (B43304) : In this approach, the aldehyde group of octanal reacts with the primary amine of ethanolamine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to yield the final secondary amine, this compound.

Reaction of Octylamine (B49996) with a 2-Hydroxyacetaldehyde precursor : Alternatively, octylamine can be reacted with a suitable two-carbon aldehyde containing a hydroxyl group.

A closely related synthesis, the reductive amination of octanal with diethanolamine (B148213) using a Raney nickel catalyst, has been reported to produce N-octyldiethanolamine with yields around 70%. This suggests a similar efficiency for the synthesis of this compound using ethanolamine. For the reduction step, various reagents are effective, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their ability to selectively reduce the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Key Intermediate | Common Reducing Agents | Catalyst Example |

|---|---|---|---|---|

| Octanal | Ethanolamine | Imine (Schiff Base) | NaBH₃CN, NaBH(OAc)₃ | Raney Nickel |

| Octylamine | 2-Hydroxyacetaldehyde | Imine (Schiff Base) | NaBH₃CN, NaBH(OAc)₃ | Not specified |

Beyond reductive amination, other synthetic methodologies are available for the direct synthesis of the β-amino alcohol structural motif. rroij.com

One of the most significant alternative routes is the ring-opening of epoxides , also known as aminolysis. rroij.com This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring. For the synthesis of this compound, this would entail the reaction of octylamine with ethylene (B1197577) oxide. The regioselectivity of the ring-opening can be controlled by the choice of reagents and catalysts, such as indium tribromide or heteropoly acids, which have been shown to be effective catalysts for the aminolysis of epoxides with various amines. rroij.com

Modern synthetic chemistry offers additional advanced methods:

Photo-induced Radical Reactions : Novel strategies utilize visible light and a photoredox catalyst to induce a radical relay mechanism, allowing for the construction of C-N and C-O bonds across a carbon-carbon double bond to form functionalized β-amino alcohol derivatives under mild conditions. gaylordchemical.com

Organocatalytic Asymmetric Assembly : L-proline has been used to catalyze the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters in a one-pot reaction, yielding optically active functionalized β-amino alcohols. acs.org

Metal-Free Protocols : Efficient, metal-free methods have been developed for the synthesis of unique β-amino alcohols starting from precursors derived from value-added plant polyphenols. tandfonline.com

| Method | Key Reactants | Description | Reference |

|---|---|---|---|

| Epoxide Ring-Opening (Aminolysis) | Epoxide (e.g., Ethylene Oxide) + Amine (e.g., Octylamine) | Nucleophilic attack of an amine on an epoxide ring, often facilitated by a catalyst. | rroij.com |

| Photo-induced Radical Reaction | Styrenes/Arylacetylenes + O-acyl hydroxylamine | A light-induced radical relay method using a photoredox catalyst to form functionalized β-amino alcohols. | gaylordchemical.com |

| Organocatalytic Assembly | Aldehyde + Ketone + Azodicarboxylate | A three-component, one-pot reaction catalyzed by an organocatalyst like L-proline. | acs.org |

Design and Synthesis of this compound Derivatives and Analogues

The this compound scaffold serves as a valuable building block for creating more elaborate molecules, including hybrid structures and heterocyclic systems. The design of such molecules often aims to combine distinct chemical entities to achieve novel properties or functions. nih.gov

Hybrid molecules are single molecular entities that covalently link two or more distinct pharmacophores or functional units. nih.gov The octylamino group has been incorporated into various complex structures to create novel hybrid molecules.

Examples include:

Pyrazole (B372694) Hybrids : The ligand 1-[2-(octylamino)ethyl]-3,5-diphenylpyrazole (PyL) was synthesized for use in functionalizing gold nanorods. researchgate.net This demonstrates the integration of the octylaminoethyl moiety into a heterocyclic pyrazole structure.

Glycine (B1666218) Derivatives : The compound N,N-bis[2-(octylamino)ethyl]glycine is a synthetic molecule derived from glycine that features two octylaminoethyl groups attached to a central glycine backbone. Its synthesis involves reacting glycine with octylamine derivatives.

Pyrimidinone Hybrids : 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one is a complex heterocyclic compound where the octylamino group is introduced onto a pre-formed pyrimidine (B1678525) core via a nucleophilic substitution reaction.

Spiro-Xanthene Dyes : The octylamino group has been incorporated into complex dye structures like 6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene], where it is introduced through amination reactions.

| Hybrid Molecule Name | Core Structure | Synthetic Approach Highlight | Reference |

|---|---|---|---|

| 1-[2-(Octylamino)ethyl]-3,5-diphenylpyrazole | Pyrazole | Integration of the octylaminoethyl moiety. | researchgate.net |

| N,N-bis[2-(Octylamino)ethyl]glycine | Glycine | Reaction of glycine with octylamine derivatives. | |

| 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one | Pyrimidinone | Nucleophilic substitution of a leaving group on the pyrimidine core with octylamine. | |

| 6'-(Diethylamino)-2'-(octylamino)spiro[...]xanthene | Spiro-Xanthene | Introduction of the amino group via amination or nucleophilic aromatic substitution. |

The chemical structure of this compound contains both a secondary amine and a primary alcohol. Selectively reacting the hydroxyl group without affecting the amine can be challenging. A common strategy to achieve this involves a protection-functionalization-deprotection sequence. chemrxiv.org

A protocol for the selective functionalization of the hydroxyl group involves first protecting the amine. chemrxiv.org The nitrogen atom can be protected with a tert-butoxycarbonyl (Boc) group, forming N-Boc-2-(octylamino)ethanol. With the amine protected, the hydroxyl group is free to react selectively. For instance, it can be acylated with benzoyl chloride to form an ester. Subsequent removal of the Boc protecting group under acidic conditions regenerates the free amine, yielding the N-(2-benzoyloxyethyl)octylamine derivative. chemrxiv.org This strategy allows for a wide range of modifications to the ethanol (B145695) portion of the molecule, including esterification and etherification.

| Step | Reaction | Purpose | Reference |

|---|---|---|---|

| 1. Protection | Reacting this compound with (Boc)₂O | To form N-Boc-2-(octylamino)ethanol, making the amine unreactive. | chemrxiv.org |

| 2. Functionalization | Reacting the protected intermediate with an acylating or alkylating agent (e.g., benzoyl chloride). | To selectively modify the hydroxyl group. | chemrxiv.org |

| 3. Deprotection | Treating the functionalized intermediate with acid (e.g., TFA). | To remove the Boc group and restore the free amine. | chemrxiv.org |

The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of nitrogen- and oxygen-containing heterocyclic compounds. The formation of these rings can occur through intramolecular cyclization or by using the amino alcohol as a key building block in a multi-component reaction.

Specific examples where an octylamino-containing fragment is integral to a heterocyclic structure include:

Pyrazoles : The synthesis of 1-[2-(octylamino)ethyl]-3,5-diphenylpyrazole involves the construction of the pyrazole ring system onto the aminoethyl fragment. researchgate.net

Pyrimidinones : In the synthesis of 1-Benzyl-5-methyl-4-(octylamino)-1,2-dihydropyrimidin-2-one, the octylamino group is attached to a pre-existing pyrimidine ring. This highlights its use as a key substituent that modifies the properties of the heterocycle.

Indolinones : While not a direct cyclization of this compound itself, general methods for forming heterocyclic rings, such as the intramolecular nucleophilic cyclization of aminophenyl derivatives to form indolin-3-ones, illustrate the types of transformations that amino groups can undergo to form heterocyclic systems. nih.gov

Dehydrogenative Coupling : General protocols describe the synthesis of N-heterocycles through the dehydrogenative coupling of alcohols, a strategy where the hydroxyl group of an amino alcohol could potentially react with another functional group to facilitate cyclization. nih.gov

| Starting Moiety | Resulting Heterocycle | Synthetic Context | Reference |

|---|---|---|---|

| Octylaminoethyl group | Pyrazole | Used as a building block for the ligand 1-[2-(octylamino)ethyl]-3,5-diphenylpyrazole. | researchgate.net |

| Octylamine | Pyrimidinone | Introduced as a substituent onto a pyrimidine core via nucleophilic substitution. | |

| Octylamine | Spiro-Xanthene | Incorporated as a substituent in a complex spiro-heterocyclic dye. |

Catalytic Approaches in this compound Synthesis

The synthesis of this compound can be effectively achieved through various catalytic methodologies. These approaches primarily focus on the N-alkylation of ethanolamine with an octyl-containing reactant or the amination of 1-octanol (B28484) with ethanolamine. Catalysis in this context is crucial for enhancing reaction rates, improving selectivity towards the desired mono-alkylation product, and often allows for milder reaction conditions compared to non-catalytic routes. Both homogeneous and heterogeneous catalytic systems have been explored for similar transformations, offering distinct advantages in terms of catalyst recovery and reaction engineering.

One prominent catalytic route is the direct amination of 1-octanol with ethanolamine. This reaction is an example of a "borrowing hydrogen" or "hydrogen autotransfer" process. In this type of reaction, a catalyst temporarily abstracts hydrogen from the alcohol, oxidizing it to an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine. This method is highly atom-economical as the only byproduct is water. Research on the amination of 1-octanol with ammonia (B1221849) provides valuable insights into potential catalysts. For instance, nickel-based heterogeneous catalysts have demonstrated significant activity. A study on the amination of 1-octanol using a Ni/γ-Al2O3 catalyst reported a 79% conversion of 1-octanol with an 86% selectivity to 1-octylamine under specific conditions. arabjchem.org The use of bimetallic catalysts, such as those containing nickel and iron (NixFe1/Al2O3), has been shown to further boost the amination activity and selectivity towards the primary amine. researchgate.net Another effective class of catalysts for alcohol amination is based on ruthenium nanoparticles supported on materials like titania (TiO2). The size of the ruthenium nanoparticles has been found to be a critical parameter influencing the selectivity, with smaller nanoparticles favoring the formation of the primary amine. rsc.org For the liquid-phase amination of 1-octanol, a 95% selectivity to octylamine was achieved at a 95% conversion rate using small supported Ru nanoparticles. rsc.org These findings suggest that similar catalyst systems could be highly effective for the synthesis of this compound from 1-octanol and ethanolamine.

Another significant catalytic strategy involves the N-alkylation of ethanolamine using an octyl halide, such as 1-bromooctane, under phase transfer catalysis (PTC) conditions. researchgate.net Phase transfer catalysts are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. wikipedia.org In the context of N-alkylation of ethanolamine, an aqueous phase containing the inorganic base and ethanolamine is reacted with an organic phase containing the octyl halide and the phase transfer catalyst. The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), forms an ion pair with the deprotonated ethanolamine, making it soluble in the organic phase where it can react with the octyl halide. researchgate.netacsgcipr.org This method is particularly advantageous for achieving selective mono-alkylation and avoiding the formation of the N,N-dialkylated byproduct. researchgate.net Studies on the selective N-alkylation of monoethanolamine have shown that the exclusive formation of mono-allylated products can be achieved with yields of about 70% using alkyl halides such as amyl bromide, nonyl bromide, and decyl bromide in the presence of TBAB. medcraveonline.com This indicates a high potential for the selective synthesis of this compound using a similar PTC approach with an octyl halide.

The following tables summarize research findings for analogous catalytic reactions, providing an indication of the potential catalyst performance for the synthesis of this compound.

Table 1: Heterogeneous Catalytic Amination of 1-Octanol with Ammonia

| Catalyst | Support | Temperature (°C) | Pressure (bar) | 1-Octanol Conversion (%) | 1-Octylamine Selectivity (%) | Reference |

| 15 wt% Ni | γ-Al2O3 | 160 | 7 (NH3) | 79 | 86 | arabjchem.org |

| NixFe1/Al2O3 (Fe/Ni=0.33) | Al2O3 | - | - | Increased activity by 2.8 times vs. Ni/Al2O3 | 96.3 | researchgate.net |

| Ru (1.4 nm) | TiO2 | - | - | 95 | 95 | rsc.org |

Table 2: Phase Transfer Catalyzed N-Alkylation of Monoethanolamine with Various Alkyl Halides

| Alkyl Halide | Catalyst | Reactant Ratio (Ethanolamine:Alkyl Halide) | Temperature (°C) | Time (h) | Mono-alkylated Product Yield (%) | Reference |

| Amyl Bromide | TBAB | 1:1 | 85-90 | 3 | ~70 | medcraveonline.com |

| Nonyl Bromide | TBAB | 1:1 | 85-90 | 3 | ~70 | medcraveonline.com |

| Decyl Bromide | TBAB | 1:1 | 85-90 | 3 | ~70 | medcraveonline.com |

These catalytic approaches represent efficient and selective pathways for the synthesis of this compound, with the choice of method depending on factors such as desired selectivity, cost of starting materials, and process scalability.

Advanced Spectroscopic and Analytical Characterization of 2 Octylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule. msu.edu For 2-(Octylamino)ethanol, both ¹H and ¹³C NMR spectroscopy are essential for confirming its molecular structure. nih.govorganicchemistrydata.org

In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals correspond to the different types of protons in the molecule. The spectrum would be expected to show distinct signals for the methyl (CH₃) protons of the octyl group, the methylene (B1212753) (CH₂) protons of the octyl chain, the methylene protons adjacent to the nitrogen atom, the methylene protons adjacent to the hydroxyl group, and the hydroxyl (OH) and amine (NH) protons. The chemical shift of the hydroxyl proton can vary with concentration due to hydrogen bonding. msu.edu

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. organicchemistrydata.org Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the ten carbon atoms in the structure. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is a representation of expected values and may not reflect exact experimental results.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (octyl) | ~0.9 | Triplet | 3H |

| (CH₂)₆ (octyl chain) | ~1.2-1.6 | Multiplet | 12H |

| N-CH₂ (octyl) | ~2.6 | Triplet | 2H |

| N-CH₂ (ethanol) | ~2.7 | Triplet | 2H |

| O-CH₂ (ethanol) | ~3.6 | Triplet | 2H |

| NH | Variable | Broad Singlet | 1H |

| OH | Variable | Broad Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| CH₃ | ~14 | ||

| (CH₂)₆ | ~22-32 | ||

| N-CH₂ (octyl) | ~50 | ||

| N-CH₂ (ethanol) | ~52 | ||

| O-CH₂ (ethanol) | ~61 |

Mass Spectrometry (MS) for Definitive Compound Identification

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. sielc.comsigmaaldrich.comdocbrown.info In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight, which is 173.30 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org When the molecular ion breaks apart into smaller fragments, the resulting pattern is characteristic of the compound's structure. For this compound, common fragmentation would likely involve the loss of small neutral molecules or radicals. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would result in a peak at m/z 155. savemyexams.com Cleavage of the carbon-carbon bond adjacent to the nitrogen atom or the oxygen atom would also produce characteristic fragment ions. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion. libretexts.org

Table 2: Potential Mass Spectrometry Fragmentation for this compound This table presents plausible fragmentation patterns.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 173 | [C₁₀H₂₃NO]⁺ | (Molecular Ion) |

| 155 | [C₁₀H₂₁N]⁺ | H₂O |

| 142 | [C₉H₂₀N]⁺ | CH₂OH |

| 100 | [C₆H₁₄N]⁺ | C₄H₉O |

| 74 | [C₄H₁₂NO]⁺ | C₆H₁₁ |

| 44 | [C₂H₆N]⁺ | C₈H₁₇O |

| 31 | [CH₂OH]⁺ | C₉H₂₂N |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is an essential tool for separating the components of a mixture, allowing for the assessment of purity and quantitative analysis of a compound. nih.govsielc.comrestek.comnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. sielc.comrestek.com For this compound, a reverse-phase (RP) HPLC method is suitable. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. A typical mobile phase for analyzing this compound could consist of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation and peak shape. pharmaknowledgeforum.com A C18 column is often a good starting point for method development. pharmaknowledgeforum.com The purity of a this compound sample can be determined by the presence of any impurity peaks in the chromatogram. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration.

Table 3: Example HPLC Method Parameters for this compound Analysis These are example parameters and may require optimization.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds without decomposition. nih.govrestek.comnih.gov this compound is sufficiently volatile for GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). restek.comthermofisher.com Headspace GC is a common technique for analyzing volatile compounds in a sample matrix. restek.com

For GC analysis, the selection of the appropriate column is crucial. A non-polar or mid-polar column is typically used. The oven temperature program is optimized to ensure good separation of the analyte from any impurities. The Kovats retention index, an experimental value, for this compound on a standard non-polar column is 1333, which helps in its identification. nih.gov

Table 4: Example GC Method Parameters for this compound Analysis These are example parameters and may require optimization.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 250 °C at 15 °C/min |

| Detector | FID or MS |

| Detector Temperature | 280 °C (FID) |

| Injection Mode | Split (e.g., 50:1) |

Structure Activity Relationship Sar Studies of 2 Octylamino Ethanol Analogues

Influence of Alkyl Chain Length on Molecular Efficacy

The length of the alkyl chain is a determining factor for the biological activity of many amphiphilic molecules, including analogues of 2-(octylamino)ethanol. The chain length governs the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes and interact with hydrophobic regions of target proteins.

Research on various classes of related compounds consistently demonstrates a strong correlation between alkyl chain length and efficacy. For instance, studies on 2-amino-4-quinolone derivatives as biofilm inhibitors found that compounds with an alkyl chain of 12 carbons were the most active. mdpi.com Similarly, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the length of the alkyl chain was found to be a critical factor for antimycobacterial activity, with longer chains being favorable at certain positions. mdpi.com In another study on 2-amino-5-alkyl-1,3,4-thiadiazole compounds, the alkyl chain length played a significant role in their efficiency as corrosion inhibitors, a process that involves surface adsorption. researchgate.net

For antileishmanial lipidic amino alcohols, derivatives with 10-carbon (decyl) chains have been tested alongside the 8-carbon (octyl) versions. cloudfront.net In the context of anticancer agents, the antitumor activity of certain 7-O-alkylamino derivatives was found to be influenced by the length of the alkyl chain. nih.gov These findings suggest that an optimal chain length exists, often around 12 carbon atoms, for maximizing biological activity in similar amphiphilic structures. mdpi.com

| Compound Class | Alkyl Chain Length | Observed Effect on Efficacy | Reference |

|---|---|---|---|

| 2-Amino-4-quinolone Derivatives | C12 | Highest biofilm inhibition activity. | mdpi.com |

| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | C6, C7, C8 | Longer alkyl chains in the 3-(alkylamino) substituent were favorable for antimycobacterial activity at comparable lipophilicity. | mdpi.com |

| Icariside II Derivatives | Varied | Anticancer activity of 7-O-alkylamino derivatives was influenced by alkyl chain length. | nih.gov |

| Supramolecular Organogels | C8, C12, C16, C24 | Gel thermal stability was directly related to the alkyl chain length. | nih.gov |

Impact of Amine Substitution Patterns on Biological Response

Studies on different molecular scaffolds highlight the importance of the amine substitution pattern:

N-Alkylation vs. N-Acylation: In a study of monoacyl lipopeptide analogues, N-alkyl derivatives were found to be inactive. In contrast, short-chain N-acyl analogues were highly potent, with an N-acetyl analogue being the most active, indicating a clear preference for acyl substitution at the amine. nih.gov

Nature of the Amine Moiety: Research on isoindole-1,3-dione derivatives explored various amine moieties to assess their effect on serotonin (B10506) receptor affinity and phosphodiesterase inhibition. mdpi.com The choice between different heterocyclic amine groups or a simple phenyl ring in place of the amine significantly altered the biological activity. mdpi.com

Primary vs. Secondary Amines: In the synthesis of Mannich bases, the use of primary aliphatic amines can lead to different product structures compared to secondary amines, with bis-Mannich bases generally showing higher cytotoxicity than mono-Mannich bases. nih.gov This suggests that the number of aminoalkyl moieties and the nature of the amine itself are critical.

| Compound Class | Amine Substitution Pattern | Effect on Biological Response | Reference |

|---|---|---|---|

| Monoacyl Lipopeptides | N-Alkyl | Inactive. | nih.gov |

| Monoacyl Lipopeptides | N-Acyl (short-chain) | Highly active, with N-acetyl being the most potent. | nih.gov |

| Isoindole-1,3-dione Derivatives | Various amine moieties (e.g., heterocyclic, phenyl) | Significant impact on 5-HT receptor affinity and PDE10A inhibition. | mdpi.com |

| Icariside II Derivatives | Different terminal amine substituents | Anticancer activity was influenced by the different terminal amine groups on the alkyl chain. | nih.gov |

Correlation between this compound Molecular Architecture and Biological Mechanisms

The distinct molecular architecture of this compound, featuring a polar head and a nonpolar tail, is central to its biological mechanisms. This amphiphilic nature allows the molecule to interact with cellular structures, particularly lipid membranes.

Hydrophobic Tail (Octyl Group): The eight-carbon alkyl chain confers hydrophobic properties to the molecule. This allows it to insert into and disrupt the lipid bilayers of microorganisms, which is believed to be the primary mechanism of its antimicrobial action. researchgate.netcnjournals.com This membrane disruption can alter permeability and fluidity, leading to cell death.

Polar Head (Ethanolamine Group): The ethanolamine (B43304) portion of the molecule is polar due to the presence of the hydroxyl (-OH) and amino (-NH) groups. This hydrophilic head can engage in hydrogen bonding and electrostatic interactions. The combination of the polar head and hydrophobic tail is characteristic of surfactants, which can emulsify lipids and disrupt cell membranes.

Enzyme Modulation: Beyond membrane disruption, compounds with similar structures can modulate enzyme activity. The molecule may bind to specific hydrophobic or allosteric sites on enzymes, leading to either inhibition or enhancement of their catalytic function, thereby influencing metabolic pathways.

The interplay between the hydrophobic octyl chain and the hydrophilic ethanolamine head dictates the compound's ability to partition into different biological compartments and interact with various molecular targets.

Computational Methodologies in SAR Prediction

Computational chemistry offers powerful tools for predicting the structure-activity relationships of molecules like this compound before their synthesis, saving time and resources. These in silico methods can model how structural changes might affect biological activity.

Quantum Chemistry Methods: Techniques such as Density Functional Theory (DFT), often using functionals like B3LYP, and ab initio methods like Hartree-Fock (HF) are employed to calculate the optimized geometry and electronic properties of molecules. researchgate.net These calculations can predict molecular properties like chemical shifts for NMR, IR spectra, and UV-vis spectra, which can be correlated with experimental data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.org A key parameter in these models is the partition coefficient (log P), which quantifies lipophilicity. mdpi.comacs.org By calculating log P for novel analogues, their potential activity can be estimated.

Ligand Efficiency Metrics: To evaluate the quality of a lead compound or a modification, metrics like Ligand Lipophilic Efficiency (LLE) are used. acs.org LLE relates the potency of a compound (pIC50) to its lipophilicity (CLogP), helping to guide the optimization process towards compounds that are not just potent but also have favorable physicochemical properties. Another metric, Group Efficiency (GE), can be used to assess the impact of adding a specific chemical moiety to a parent structure. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. jksus.org It helps to visualize the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the receptor, providing insights into the structural requirements for binding and activity. nih.gov

These computational approaches are integral to modern drug discovery and materials science, allowing for the rational design of novel this compound analogues with desired biological profiles.

Investigation of Biological Activities and Underlying Mechanisms of 2 Octylamino Ethanol

Antimicrobial Efficacy and Proposed Mechanisms of Action

The antimicrobial properties of 2-(Octylamino)ethanol are attributed to its molecular structure, which facilitates interaction with and disruption of microbial cells. Like other short-chain alcohols, the ethanol (B145695) portion contributes to the denaturation of proteins, while the octyl group provides the lipophilic character necessary to interfere with the lipid bilayers of microbial membranes. contecinc.comnih.gov This dual mechanism allows it to be effective against a variety of microorganisms. The general efficacy of alcohols as antimicrobial agents is well-established, with their bactericidal action being a key feature. contecinc.comnih.gov

The primary mechanism of antimicrobial action for this compound is the disruption of the microbial cell membrane. nih.govnih.gov The hydrophobic octyl tail is believed to insert itself into the hydrophobic core of the lipid bilayer. mdpi.com This insertion disrupts the orderly arrangement of the phospholipid molecules, leading to several critical changes in membrane properties.

Increased Membrane Fluidity : The presence of the octyl chain within the lipid bilayer interferes with the hydrophobic interactions between the lipid acyl chains, leading to a more fluid and less stable membrane. nih.govnih.gov

Altered Permeability : The disruption of the membrane's structure increases its permeability, allowing the uncontrolled passage of ions and small molecules into and out of the cell. This loss of homeostasis is detrimental to the microbe. biosimu.org

Structural Damage : At sufficient concentrations, this disruptive activity can lead to the formation of transient pores or defects in the membrane, ultimately causing cell lysis and death. researchgate.netresearchgate.net

Table 1: Effects of Amphipathic Alcohols on Microbial Membrane Properties

| Membrane Property | Observed Effect | Underlying Mechanism |

|---|---|---|

| Fluidity | Increase | Disruption of lipid acyl chain packing by the octyl group. nih.gov |

| Permeability | Increase | Loss of selective barrier function due to structural disorganization. biosimu.org |

| Integrity | Decrease | Formation of pores and eventual lysis of the cell. researchgate.net |

Beyond the general disruption of the cell membrane, the components of this compound can interact with specific microbial targets. The ethanol moiety is known to denature and coagulate proteins, a broad-spectrum antimicrobial action. nih.gov This can affect numerous cellular functions by inactivating essential enzymes and structural proteins. contecinc.com While the primary target is the cytoplasmic membrane, the subsequent leakage of cellular contents and inactivation of intracellular proteins contribute significantly to the compound's bactericidal effect. The interaction is largely nonspecific, affecting a wide array of proteins, which is a hallmark of alcohol-based antimicrobial agents. nih.gov

Enzyme Modulation and Inhibition Profiles

The this compound molecule has the potential to modulate enzyme activity through competitive or non-competitive inhibition. The ethanol portion of the molecule is structurally similar to other alcohols that act as substrates for enzymes like alcohol dehydrogenase. wisc.edu It can act as a competitive inhibitor for such enzymes, competing with the natural substrate for the active site. wisc.edu The presence of the octyl chain could further influence enzyme interactions by facilitating binding to hydrophobic pockets within or near the active site of various enzymes, potentially leading to non-competitive inhibition by altering the enzyme's conformation.

Protein Binding and Interaction Studies

The interaction of this compound with proteins is governed by both its hydrophilic and hydrophobic regions. The hydroxyl and amino groups can form hydrogen bonds with polar residues on the protein surface, while the octyl chain can engage in hydrophobic interactions with non-polar residues, often found in the protein's core. nih.gov

Studies on ethanol have shown that it can bind to proteins such as serum albumin and hemoglobin, leading to conformational changes. nih.gov The introduction of a longer alkyl chain like the octyl group in this compound would be expected to enhance these hydrophobic interactions significantly. aminer.org This strong binding can disrupt the delicate balance of forces that maintain the protein's tertiary structure, leading to denaturation and loss of biological function. nih.gov Neutron diffraction studies on similar compounds have shown that ethanol molecules tend to accumulate at hydrophobic sites on proteins, which can lead to dehydration of the protein surface and contribute to denaturation at higher concentrations. nih.gov

Exploration of this compound in Medicinal Chemistry

The amino alcohol scaffold is a recognized pharmacophore in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. The versatility of this structure allows for modifications, such as the addition of the octylamino group, to tune its physicochemical properties and biological activity for specific therapeutic targets.

Broader Therapeutic Potential of Amino Alcohol Scaffolds

The amino alcohol motif, characterized by the presence of both an amine and a hydroxyl group, is a key structural feature in many biologically active molecules and has been identified as a promising scaffold in drug discovery. alfa-chemistry.com The versatility of this chemical structure allows for the synthesis of diverse libraries of compounds with a wide range of pharmacological properties. nih.gov Researchers have explored the therapeutic potential of amino alcohol derivatives in various domains, including as antimicrobial and anti-inflammatory agents.

A significant area of research into amino alcohol scaffolds has been their potential as antimicrobial and antifungal agents. The ease of synthetic modification of amino alcohols makes them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance. nih.gov

Studies have shown that certain amino alcohol derivatives exhibit noteworthy activity against a range of pathogens. For instance, the introduction of cyclic amines, such as piperidine (B6355638) or piperazine, into an amino alcohol structure has been shown to result in greater than 50% inhibition of methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 32 µg/mL. nih.gov Further research into aryl acyclic amino alcohol derivatives has identified compounds with pronounced activity against S. aureus isolates, including MRSA. dntb.gov.ua

The antifungal potential of this class of compounds is also an active area of investigation. The structural manipulation of amino alcohol derivatives can lead to differential activity against various fungal species. For example, certain modifications can result in significant inhibition of Candida albicans and Cryptococcus neoformans. mdpi.com

The following table summarizes the antimicrobial activity of selected amino alcohol derivatives from a focused library screening:

| Compound/Library | Target Organism | Activity |

| Library with cyclic amines (piperidine, piperazine, morpholine) | Methicillin-resistant Staphylococcus aureus (MRSA) | >50% inhibition at 32 µg/mL nih.gov |

| Aryl acyclic amino alcohol derivatives | Staphylococcus aureus (including MRSA) | Pronounced activity dntb.gov.ua |

| 4-nitroanilino 1e | Pseudomonas aeruginosa | 28% inhibition nih.gov |

| 4-anilino 1g | Acinetobacter baumannii | 37% inhibition nih.gov |

| 3-nitrovanillin 1m | Candida albicans | 64% inhibition nih.gov |

This table is generated based on data from screening libraries of amino alcohol derivatives.

Beyond their antimicrobial applications, β-amino alcohol derivatives have been investigated for their ability to modulate inflammatory responses. Chronic inflammation is a key factor in a number of diseases, making the development of new anti-inflammatory agents a critical therapeutic goal. mdpi.com

One of the mechanisms through which some β-amino alcohol derivatives exert their anti-inflammatory effects is by inhibiting the Toll-like receptor 4 (TLR4) mediated inflammatory response. nih.gov The micromolar inhibitory activities observed with some β-amino alcohol derivatives make them a promising starting point for the development of future anti-sepsis therapeutics. nih.gov

Research has also demonstrated the in vivo anti-inflammatory activity of long-chain 2-amino-alcohols. These compounds have shown interesting inhibition of carrageenan-induced paw edema in rats, a common model for studying acute inflammation. nih.gov The potency of these compounds is highlighted by their effective dose (ED50) values, which range from 0.010 to 0.017 mmol/kg. nih.gov

The table below presents the inhibitory concentrations (IC50) of selected β-amino alcohol derivatives in an anti-inflammatory assay:

| Compound | Assay | IC50 (µM) |

| Macrocyclic compound 8 | Inhibition of LPS-Induced TLR4 Activation | 16.0 ± 2.0 nih.gov |

| Acyclic system 1q | Inhibition of LPS-Induced TLR4 Activation | 23.1 ± 1.1 nih.gov |

| Ether derivative | Inhibition of LPS-Induced TLR4 Activation | 19.8 ± 0.1 nih.gov |

This table illustrates the potency of β-amino alcohol derivatives in inhibiting a key inflammatory pathway.

Based on a comprehensive search of available scientific literature, there is currently no specific toxicological research data available for the chemical compound this compound corresponding to the requested sections on in vitro cytotoxicity, mechanistic investigations, or comparative toxicological assessments.

Therefore, it is not possible to provide the detailed article as outlined in the user's request. The required information for the following sections does not appear to be published in the public domain:

Toxicological Research and Safety Profile Assessment of 2 Octylamino Ethanol

Comparative Toxicological Assessments with Structurally Related Amino Alcohols

Further research would be required to establish the toxicological profile of 2-(Octylamino)ethanol.

Computational Chemistry and Molecular Modeling of 2 Octylamino Ethanol

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of 2-(octylamino)ethanol, both in isolation and in complex environments.

MD simulations are particularly well-suited to model the interactions between amphipathic molecules like this compound and biological membranes. The compound's structure, featuring a polar ethanolamine (B43304) head group and a nonpolar octyl tail, suggests it will partition into lipid bilayers. Simulations of similar molecules, such as ethanol (B145695), in phospholipid membranes provide a framework for understanding these interactions. biosimu.orgnih.govnih.gov

Research indicates that small amphipathic molecules can induce significant changes in membrane structure. biosimu.org MD simulations can predict how this compound inserts into a membrane, with the octyl chain aligning with the lipid acyl chains in the hydrophobic core and the ethanolamine head group positioned near the polar lipid head groups at the water-lipid interface.

Key parameters that can be analyzed through MD simulations include:

Membrane Thickness and Area: The insertion of this compound is expected to alter the physical dimensions of the membrane. Simulations can quantify the extent of membrane thinning or expansion. biosimu.orgnih.gov

Lipid Chain Order: The presence of the bulky octyl chain can disrupt the ordered packing of lipid tails. This disordering effect can be quantified by calculating the deuterium (B1214612) order parameter (SCD) for the lipid acyl chains. nih.gov

Penetration Depth: Simulations can determine the average position and orientation of this compound within the bilayer, revealing how deeply the molecule penetrates the hydrophobic core. nih.gov

Hydrogen Bonding: The ethanolamine head group can form hydrogen bonds with the phosphate (B84403) and glycerol (B35011) groups of lipids, as well as with interfacial water molecules, anchoring the compound to the membrane surface. nih.gov

| Membrane Property | Predicted Effect of this compound | Simulation Metric |

|---|---|---|

| Membrane Thickness | Decrease | Average distance between lipid head groups |

| Area per Lipid | Increase | Lateral surface area of the simulation box |

| Lipid Acyl Chain Order | Decrease (Disordering) | Deuterium order parameter (SCD) |

| Lateral Diffusion of Lipids | Increase | Mean squared displacement (MSD) |

The interaction of this compound with solvents, particularly water, governs its solubility and aggregation behavior. MD simulations can model these interactions in detail. In aqueous solutions, water molecules are expected to form a structured hydration shell around the polar ethanolamine head group through hydrogen bonding. nih.gov Conversely, water is expected to adopt a more ordered, cage-like structure around the hydrophobic octyl tail, a phenomenon known as the hydrophobic effect.

Simulations of ethanolamines in aqueous solutions have shown that both intramolecular and intermolecular hydrogen bonding play crucial roles in their conformation and stability. nih.gov For this compound, simulations can analyze the dynamics of these hydrogen bonds, including their lifetimes and geometries. Furthermore, these simulations can predict how the compound affects the bulk properties of the solvent, such as its diffusion coefficient and radial distribution function. nih.govnih.gov In mixed solvents, such as ethanol-water mixtures, MD simulations can reveal the preferential solvation of different parts of the molecule. nih.govmdpi.com

| Molecular Moiety | Primary Interaction with Water | Simulation Analysis Method |

|---|---|---|

| Ethanolamine Head Group (-NHCH₂CH₂OH) | Hydrogen bonding | Radial distribution function (RDF), H-bond lifetime analysis |

| Octyl Tail (C₈H₁₇-) | Hydrophobic hydration | Solvent accessible surface area (SASA), water ordering analysis |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. mdpi.com Methods like Density Functional Theory (DFT) can be applied to this compound to compute a variety of molecular descriptors that provide insight into its structure and chemical reactivity. polimi.itresearchgate.net

These calculations can determine the optimal three-dimensional geometry of the molecule by finding the lowest energy conformation. nih.gov Key electronic properties that can be calculated include:

Atomic Charges: The distribution of electron density across the molecule can be calculated, identifying which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). The oxygen and nitrogen atoms of the ethanolamine group are expected to carry partial negative charges, making them sites for electrophilic attack or hydrogen bond donation. researchgate.net

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. researchgate.net

| Property | Predicted Characteristic | Significance |

|---|---|---|

| Partial Atomic Charges | Negative charge on O and N atoms; positive on hydrogens of OH and NH groups | Indicates sites for hydrogen bonding and electrostatic interactions |

| HOMO-LUMO Energy Gap | Relatively large | Suggests high kinetic stability |

| Molecular Electrostatic Potential | Negative potential around O and N; positive potential around amine and hydroxyl protons | Maps regions of nucleophilic and electrophilic character |

| Dipole Moment | Non-zero value | Confirms the polar nature of the molecule, influencing solubility |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govnih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule within the active site of a biological target. nih.govmdpi.com

For this compound, docking studies could be employed to screen for potential protein targets and to hypothesize its mechanism of action at a molecular level. The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target receptor.

Sampling: A search algorithm explores various possible conformations and orientations of the ligand within the receptor's binding site. nih.govresearchgate.net

Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each generated pose. Poses with the lowest (most favorable) energy scores are considered the most likely binding modes. biomedpharmajournal.org

The results of a docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and specific amino acid residues in the receptor's binding pocket. biomedpharmajournal.org The ethanolamine group would likely participate in hydrogen bonding, while the octyl chain would favor interactions with hydrophobic residues.

Crystal Structure Prediction and Analysis of this compound Analogues

Crystal structure prediction (CSP) is a computational field that aims to predict the crystal structure of a compound from its molecular structure alone. While no experimental crystal structure for this compound is publicly available, analysis of its analogues can provide valuable insights. The crystal structure of a similar, shorter-chain molecule, 2-(ethylamino)ethanol, has been documented. nih.gov

By studying the crystal packing of analogues like 2-(ethylamino)ethanol, researchers can understand the dominant intermolecular forces that drive crystallization. In such structures, hydrogen bonding involving the hydroxyl and amino groups is typically a primary organizing force, often leading to the formation of chains or sheets. The aliphatic chains then pack between these hydrogen-bonded motifs.

For this compound, it is predicted that a similar hydrogen-bonding network would form. The longer, flexible octyl chains would introduce significant van der Waals interactions and would likely pack in an organized, interdigitated fashion to maximize these favorable contacts. CSP methods would explore various possible packing arrangements (polymorphs) and rank them by their lattice energy to identify the most stable, and therefore most likely, crystal structures.

Advanced Research Directions and Potential Technological Applications of 2 Octylamino Ethanol

Development of Novel Materials and Specialized Formulations

The molecular architecture of 2-(Octylamino)ethanol, featuring a hydrophilic amino-alcohol head and a hydrophobic octyl tail, makes it an attractive building block for a variety of functional molecules and specialized formulations.

Design of Surfactants and Emulsifiers Based on this compound Structures

The amphiphilic character of this compound provides a foundational structure for the synthesis of novel surfactants and emulsifiers. The long octyl chain serves as the lipophilic tail, while the ethanolamine (B43304) moiety acts as the hydrophilic headgroup.

Synthesis and Properties:

Surfactants derived from this compound can be synthesized through several chemical modification routes. One common approach is the quaternization of the secondary amine, which introduces a permanent positive charge and enhances the hydrophilic nature of the headgroup, leading to the formation of cationic surfactants. Another strategy involves the ethoxylation of the hydroxyl group to create nonionic surfactants with tunable hydrophilic-lipophilic balance (HLB) values.

The surface-active properties of these potential surfactants are anticipated to be influenced by their molecular structure. For instance, the critical micelle concentration (CMC), a key parameter indicating the efficiency of a surfactant, is expected to be low due to the presence of the C8 alkyl chain, which favors self-assembly in aqueous solutions. The general trend for homologous series of surfactants is that the CMC decreases with an increase in the length of the hydrophobic alkyl chain.

Potential Applications:

The development of surfactants from this compound could lead to applications in various industries, including:

Personal Care and Cosmetics: As emulsifiers in creams and lotions, and as conditioning agents in hair care products.

Detergents and Cleaners: For their ability to lower surface tension and aid in the removal of oily and greasy soils.

Industrial Processes: As wetting agents, dispersants, and foam control agents in manufacturing processes.

| Potential Surfactant Type | Synthesis Route | Key Structural Feature | Anticipated Properties |

| Cationic Surfactant | Quaternization of the amine group | Positively charged headgroup | Good emulsifying and antimicrobial properties |

| Nonionic Surfactant | Ethoxylation of the hydroxyl group | Polyoxyethylene chain | Adjustable HLB, good detergency |

Research into Corrosion Inhibition Applications

The presence of nitrogen and oxygen atoms with lone pair electrons in this compound suggests its potential as a corrosion inhibitor, particularly for metals like steel in acidic environments.

Mechanism of Action:

Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the d-orbitals of the metal.

For this compound, the nitrogen of the amine group and the oxygen of the hydroxyl group can act as active centers for adsorption. The long octyl chain can further enhance the protective layer by creating a hydrophobic barrier that repels water and corrosive species from the metal surface. The mechanism of inhibition is likely to be of a mixed-type, affecting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Research Findings:

While direct studies on this compound are limited, research on other long-chain alkanolamines has demonstrated their effectiveness as corrosion inhibitors. The inhibition efficiency is generally found to increase with the concentration of the inhibitor and is influenced by factors such as temperature and the nature of the corrosive environment. The adsorption of these molecules on metal surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal.

| Parameter | Influence on Corrosion Inhibition |

| Inhibitor Concentration | Inhibition efficiency generally increases with concentration up to a certain point. |

| Temperature | Efficiency may decrease at higher temperatures due to increased desorption. |

| Adsorption Mechanism | Likely a combination of physisorption and chemisorption. |

| Protective Film | Hydrophobic octyl chain contributes to a more effective barrier. |

Enhancements in Wood Preservation Technologies

The development of more effective and environmentally benign wood preservatives is an ongoing area of research. This compound presents potential in this field due to the known biocidal properties of some octyl-containing compounds and the ability of ethanolamines to act as carriers for other biocides.

Potential Roles in Wood Preservation:

Co-biocide: this compound could be used in conjunction with primary biocides, such as copper compounds. The octyl chain may impart some fungicidal or insecticidal activity, providing a broader spectrum of protection.

Formulation Development:

Investigation of this compound in Drug Delivery Systems

The transdermal delivery of drugs offers several advantages over oral or parenteral administration, including avoiding first-pass metabolism and providing controlled release. However, the barrier function of the skin's outermost layer, the stratum corneum, limits the penetration of many drugs. Chemical penetration enhancers are often incorporated into topical formulations to overcome this barrier.

Potential as a Penetration Enhancer:

The structure of this compound, with its lipophilic octyl chain and polar amino-alcohol head, is characteristic of many chemical penetration enhancers. The mechanism by which such molecules enhance skin permeation is complex and can involve:

Disruption of Stratum Corneum Lipids: The lipophilic tail can intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity.

Interaction with Keratin: The polar headgroup may interact with intracellular proteins like keratin, altering their conformation and increasing the permeability of the corneocytes.

Increased Drug Partitioning: The compound may alter the solubility of the drug within the formulation and the skin, thereby increasing its partitioning from the vehicle into the stratum corneum.

Structure-Activity Relationship:

The effectiveness of a penetration enhancer is closely related to its molecular structure. For alkanolamines, the length of the alkyl chain is a critical factor. An eight-carbon chain, as in this compound, is often found to provide a good balance between lipophilicity, which is necessary for partitioning into the stratum corneum, and aqueous solubility, which is important for formulation. Research in this area would focus on quantifying the enhancement effect of this compound on the permeation of various model drugs through skin models and elucidating its precise mechanism of action.

Environmental Impact and Biodegradation Research

As with any chemical compound with potential for widespread application, a thorough understanding of its environmental fate and ecotoxicity is essential.

Biodegradability:

Alkanolamines, as a class of chemicals, are generally considered to be biodegradable. nih.gov The biodegradation pathways typically involve the oxidation of the alcohol group and the dealkylation or deamination of the amine group by microorganisms in soil and water. The presence of a linear octyl chain in this compound suggests that it is likely to be susceptible to biodegradation, as long alkyl chains are readily metabolized by many microorganisms. However, specific studies are needed to determine the rate and extent of its biodegradation under various environmental conditions.

Aquatic Toxicity:

The aquatic toxicity of alkanolamines is generally low. nih.gov However, the introduction of a longer alkyl chain can increase the lipophilicity of the molecule, which may lead to a higher potential for bioaccumulation and toxicity to aquatic organisms. Therefore, ecotoxicological studies, including acute and chronic toxicity tests on representative aquatic species such as algae, daphnids, and fish, are necessary to establish the environmental safety profile of this compound.

Environmental Risk Assessment:

A comprehensive environmental risk assessment would involve evaluating the potential for release into the environment from its various applications, its persistence and mobility in different environmental compartments, its potential for bioaccumulation, and its toxicity to a range of organisms. This information is crucial for ensuring the sustainable use of this compound in any large-scale technological application.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(Octylamino)ethanol in laboratory environments?

- Methodological Answer :

- Hazard Identification : Classified under GHS as causing skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). Use PPE including gloves, lab coats, and safety goggles .

- Exposure Control : Ensure local exhaust ventilation and avoid aerosol formation. In case of skin/eye contact, rinse immediately with water for ≥15 minutes .

- Storage : Store in a cool, well-ventilated area away from oxidants and acids. Monitor storage conditions to prevent decomposition .

Q. What synthetic methodologies are effective for preparing this compound?

- Methodological Answer :

- Ethoxylation Route : React octanol with ethylene oxide using acid/base catalysts (e.g., H₂SO₄ or NaOH) under mild conditions (100–150°C, 1–5 atm) .

- Catalytic Optimization : Cobalt(II) chloride (1 mol%) under solvent-free conditions can enhance reaction efficiency, as demonstrated in analogous alcohol acylation procedures .

- Purification : Post-synthesis, extract with ethyl acetate, wash with NaHCO₃, and concentrate under vacuum to isolate the product .

Q. How can the solubility and stability of this compound be optimized for experimental use?

- Methodological Answer :

- Solubility : Slightly soluble in methanol (0.1–1 mg/mL) and moderately soluble in chloroform (1–10 mg/mL). Prepare stock solutions in inert-gas-purged solvents to prevent oxidation .

- Stability : Store at –20°C in airtight containers to minimize degradation. Monitor for color changes or precipitate formation as indicators of instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

- Methodological Answer :

- Analytical Techniques : Use GC-MS or HPLC to track degradation products (e.g., nitrogen oxides or aldehydes) under stress conditions (heat, light, humidity) .

- Controlled Studies : Conduct accelerated stability tests (40°C/75% RH) and compare kinetic degradation rates with literature data. Validate findings using peer-reviewed protocols .

Q. What advanced strategies are recommended for studying this compound's interactions with biological membranes?

- Methodological Answer :

- Membrane Models : Use liposome-based assays or Langmuir monolayers to measure partitioning coefficients and membrane disruption thresholds .

- Fluorescence Microscopy : Incorporate fluorescent probes (e.g., Laurdan) to assess membrane fluidity changes upon exposure .

- Biological Activity : Evaluate antimicrobial efficacy using broth microdilution assays (MIC/MBC), referencing its structural analog seboctylamine’s bactericidal properties .

Q. What mechanistic insights explain this compound’s role in surfactant or emulsion polymerization systems?

- Methodological Answer :

- Interfacial Studies : Measure critical micelle concentration (CMC) via surface tension titration. Compare with structurally similar surfactants (e.g., 2-(2-ethylhexyloxy)ethanol) .

- Polymerization Kinetics : Use dynamic light scattering (DLS) to monitor particle size distribution during emulsion polymerization. Optimize pH and ionic strength to control colloidal stability .

Q. How can computational tools enhance the design of derivatives based on this compound for targeted applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.